molecular formula C25H21ClN4O4 B4287944 4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

Cat. No.: B4287944
M. Wt: 476.9 g/mol
InChI Key: YQKCTSOTXVJNHY-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with a tert-butyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the tert-butyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the nitro group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.

Properties

IUPAC Name

4-tert-butyl-N-[4-[5-(2-chloro-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4/c1-25(2,3)17-8-4-16(5-9-17)23(31)27-18-10-6-15(7-11-18)22-28-24(34-29-22)20-13-12-19(30(32)33)14-21(20)26/h4-14H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCTSOTXVJNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-(TERT-BUTYL)-N~1~-{4-[5-(2-CHLORO-4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE

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